Tris[2-(diphenylphosphino)ethyl]phosphine

Catalog No.
S1891820
CAS No.
23582-03-8
M.F
C42H42P4
M. Wt
670.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris[2-(diphenylphosphino)ethyl]phosphine

CAS Number

23582-03-8

Product Name

Tris[2-(diphenylphosphino)ethyl]phosphine

IUPAC Name

tris(2-diphenylphosphanylethyl)phosphane

Molecular Formula

C42H42P4

Molecular Weight

670.7 g/mol

InChI

InChI=1S/C42H42P4/c1-7-19-37(20-8-1)44(38-21-9-2-10-22-38)34-31-43(32-35-45(39-23-11-3-12-24-39)40-25-13-4-14-26-40)33-36-46(41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-30H,31-36H2

InChI Key

TVLNGWSWPKIYAO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCP(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)P(CCP(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Catalyst for Cross-coupling Reactions

Tris[2-(diphenylphosphino)ethyl]phosphine functions as a ligand in numerous palladium-catalyzed cross-coupling reactions. These reactions form new carbon-carbon bonds between different organic molecules. Some of the well-established cross-coupling reactions utilizing Tris[2-(diphenylphosphino)ethyl]phosphine include:

  • Buchwald-Hartwig amination: This reaction forms carbon-nitrogen bonds between an amine and an aryl halide or vinyl halide .
  • Suzuki-Miyaura coupling: This reaction creates a carbon-carbon bond between a boronic acid and an organic halide .
  • Stille coupling: This reaction forms a carbon-carbon bond between a vinyltin compound and an organic halide .
  • Sonogashira coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide .
  • Negishi coupling: This reaction forms a carbon-carbon bond between an organozinc compound and an organic halide .
  • Heck coupling: This reaction creates a carbon-carbon bond between an alkene and an aryl or vinyl halide .
  • Hiyama coupling: This reaction forms a carbon-carbon bond between a silicon compound and an organic halide .

The efficiency of Tris[2-(diphenylphosphino)ethyl]phosphine as a ligand arises from its ability to form a stable complex with the palladium catalyst. This complex activates the participating molecules and facilitates the formation of the desired carbon-carbon bond.

Catalyst for Reduction Reactions

Tris[2-(diphenylphosphino)ethyl]phosphine can also act as a ligand in certain reduction reactions. For instance, it can be used in conjunction with transition metal catalysts to convert aldehydes to alcohols . This reaction is crucial for the synthesis of various organic compounds containing hydroxyl groups.

Tris[2-(diphenylphosphino)ethyl]phosphine is a phosphorus-containing compound characterized by its three diphenylphosphinoethyl groups attached to a central phosphorus atom. Its chemical formula is C42H42P4C_{42}H_{42}P_4, and it has a molecular weight of approximately 654.5 g/mol. This compound is notable for its use as a ligand in coordination chemistry, particularly in catalysis due to its ability to stabilize metal centers.

, primarily as a ligand in metal complexes. Significant reaction types include:

  • Heck Reaction: This compound can facilitate the coupling of aryl halides with alkenes, forming substituted alkenes .
  • Buchwald-Hartwig Cross Coupling Reaction: It serves as a catalyst in the formation of carbon-nitrogen bonds, which is crucial in organic synthesis .
  • Oxidation Reactions: The compound can undergo selective oxidation, leading to the formation of phosphine oxides and other derivatives .

The synthesis of tris[2-(diphenylphosphino)ethyl]phosphine typically involves the following steps:

  • Phosphination: The reaction of diphenylphosphine with ethylene oxide or similar reagents to form diphenylphosphinoethyl groups.
  • Condensation: The subsequent condensation of three equivalents of diphenylphosphinoethyl with phosphorus trichloride or another phosphorus source under controlled conditions.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high purity levels suitable for research and industrial applications.

Tris[2-(diphenylphosphino)ethyl]phosphine finds diverse applications, including:

  • Catalysis: It is widely used as a ligand in palladium-catalyzed reactions, enhancing the efficiency and selectivity of various organic transformations .
  • Material Science: The compound can be utilized in the development of new materials with specific electronic or optical properties.
  • Coordination Chemistry: Its ability to form stable complexes with transition metals makes it valuable in synthesizing new metal-organic frameworks.

Studies have shown that tris[2-(diphenylphosphino)ethyl]phosphine interacts effectively with several metal ions, including cobalt(II) and nickel(II). These interactions often lead to the formation of stable complexes that exhibit unique catalytic properties. For instance, research indicates that this compound can stabilize palladium(0) catalysts, making them air-stable and readily regenerable for continuous use in C–C coupling reactions .

Several compounds share structural or functional similarities with tris[2-(diphenylphosphino)ethyl]phosphine. Here are some notable examples:

Compound NameStructure TypeUnique Features
Tris(diphenylphosphino)methaneTripodal ligandContains three diphenylphosphino groups on a methane core.
Tris(2-(dimethylamino)ethyl)phosphineTripodal ligandFeatures dimethylamino groups instead of diphenyl groups.
Tris(2-(phenylthio)ethyl)phosphineTripodal ligandIncorporates thioether groups, altering reactivity profile.

Tris[2-(diphenylphosphino)ethyl]phosphine stands out due to its high stability and effectiveness as a ligand in catalysis, particularly in palladium-catalyzed reactions. Its unique structure allows for specific interactions with transition metals, enhancing the efficiency of various chemical processes while maintaining air stability.

XLogP3

8.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23582-03-8

Dates

Modify: 2023-08-16

Explore Compound Types